ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a brominated heterocyclic aromatic organic compound. It belongs to the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 2-position and a carboxylate ester group at the 5-position of the pyrrolopyridine core.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the core structure.
Halogenation: Bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Esterification: The carboxylate ester group is introduced by reacting the brominated compound with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, yielding ethyl 2-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Amine-substituted derivatives.
Properties
IUPAC Name |
ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-8(11)13-9(6)12-5-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVHXMWWZZOASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654041 | |
| Record name | Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-98-3 | |
| Record name | Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Medicinal Chemistry: Used in the development of kinase inhibitors, which are important in cancer therapy.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is compared with other similar compounds such as ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. While these compounds share structural similarities, the position of the bromine atom and the ester group results in different biological activities and applications.
Comparison with Similar Compounds
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Biological Activity
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1150617-98-3) is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 269.095 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 382 °C
- LogP : 4.07
Biological Activity Overview
This compound has been studied for various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, a series of pyrrole compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, its structural similarity to active pyrrole derivatives suggests potential efficacy against bacterial strains.
Anticancer Activity
The compound has shown promise in inhibiting various kinases implicated in cancer progression. For example, compounds derived from the pyrrolo[2,3-b]pyridine scaffold demonstrated high inhibition against TNIK (with IC values lower than 1 nM), which is relevant for treating certain cancers . The inhibition of IL-2 secretion by these compounds indicates a possible role in modulating immune responses in cancer therapy.
The mechanisms through which this compound exerts its biological effects likely involve:
- Kinase Inhibition : Similar compounds have been identified as effective inhibitors of various kinases, including SGK-1 and TNIK, suggesting that this compound may share this property .
- Antimicrobial Mechanisms : The structural features of pyrrole derivatives often contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study 1: Antibacterial Efficacy
In a comparative study evaluating the antibacterial properties of pyrrole derivatives, this compound was included in a broader analysis of similar compounds. Results indicated that derivatives with bromine substitutions generally exhibited enhanced activity against gram-positive bacteria compared to gram-negative strains .
Case Study 2: Cancer Research
In another study focusing on the inhibition of TNIK by pyrrolopyridine derivatives, several compounds demonstrated concentration-dependent inhibition of IL-2 secretion. This compound's structural characteristics suggest it could potentially exhibit similar immunomodulatory effects in cancer treatment scenarios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
